2-Chloro-4-hydroxy-5-methoxybenzoic acid
Overview
Description
2-Chloro-4-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the use of automated reactors and precise monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (acid or base).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of 2-chloro-4-oxo-5-methoxybenzoic acid.
Reduction: Formation of 2-chloro-4-hydroxy-5-methoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methoxybenzoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-5-hydroxybenzoic acid: Lacks the methoxy group, leading to variations in chemical properties and applications.
2-Chloro-4-methoxybenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-Chloro-4-hydroxy-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, while the chlorine atom provides additional sites for chemical modification.
Properties
IUPAC Name |
2-chloro-4-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAVFSFCVCDDEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212138 | |
Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-24-7 | |
Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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